ethyl (2Z)-cyano[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate
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Overview
Description
Ethyl (2Z)-cyano[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a cyano group, a thiazolidinone ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-cyano[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylbenzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the thiazolidinone ring. The final step involves the addition of a cyano group to the ethanoate moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-cyano[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amino derivatives
Substitution: Substituted thiazolidinones
Scientific Research Applications
Ethyl (2Z)-cyano[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2Z)-cyano[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate involves its interaction with specific molecular targets. The cyano group and thiazolidinone ring are key functional groups that can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl (2Z)-cyano[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate can be compared with other thiazolidinone derivatives:
Similar Compounds: Thiazolidinediones, thiazolidinones with different substituents
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-[3-(4-methylphenyl)-5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-4-28-23(27)19(14-24)22-25(18-11-9-15(2)10-12-18)21(26)20(29-22)13-17-8-6-5-7-16(17)3/h5-12,20H,4,13H2,1-3H3/b22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWNCLGMSMVVQX-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2C)C3=CC=C(C=C3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2C)C3=CC=C(C=C3)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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